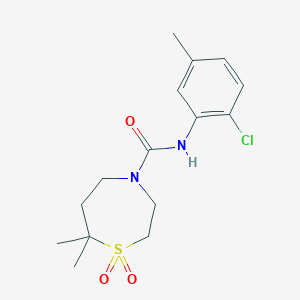![molecular formula C17H20ClNO2 B7680098 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol, also known as Clenbuterol, is a sympathomimetic amine that belongs to the β2-adrenergic agonists class of drugs. It is widely used in veterinary medicine for the treatment of respiratory diseases in horses, but it has also been used illegally as a performance-enhancing drug in athletes.
Mécanisme D'action
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol acts as a selective β2-adrenergic agonist, which means it selectively activates β2-adrenergic receptors in the body. Activation of these receptors leads to the relaxation of smooth muscles in the airways, which improves breathing. 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol also stimulates the breakdown of stored fat in the body, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has several biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to increased energy expenditure and weight loss. It also increases the production of cyclic AMP, which activates protein kinase A and leads to the activation of several downstream signaling pathways. 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been shown to increase muscle mass and improve muscle performance in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has several advantages for lab experiments, including its selective β2-adrenergic agonist activity and its ability to stimulate the breakdown of stored fat. However, it also has limitations, such as its potential for off-target effects and its potential to induce cardiac hypertrophy in high doses.
Orientations Futures
There are several future directions for research on 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol. One direction is to investigate its potential therapeutic effects in the treatment of muscle wasting and weight loss in humans. Another direction is to study its effects on the β2-adrenergic receptor and its downstream signaling pathways in more detail. Additionally, there is a need for further research on the potential side effects and safety of 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol in humans.
Méthodes De Synthèse
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol can be synthesized through several methods, including the reaction of 4-amino-3,5-dichlorobenzoic acid with 4-nitrobenzyl bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-amino-3,5-dichlorobenzoic acid with 4-(2-chloroethyl)phenol in the presence of sodium hydride, followed by reduction with lithium aluminum hydride.
Applications De Recherche Scientifique
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been extensively studied for its potential therapeutic effects in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). It has also been investigated for its potential use in the treatment of muscle wasting and weight loss. In addition, 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been used as a research tool to study the β2-adrenergic receptor and its signaling pathways.
Propriétés
IUPAC Name |
2-[2-[[(3-chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-13-6-7-14(10-16(13)18)11-19-12-15-4-2-3-5-17(15)21-9-8-20/h2-7,10,19-20H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDWPIPGVJIFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=CC=C2OCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)

![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)

![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)
![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)

![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)

![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![1-Ethyl-5-[[1-(4-methoxy-2-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-triazole](/img/structure/B7680100.png)